molecular formula C23H18FN3O2 B2615668 N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylacetamide CAS No. 899980-17-7

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylacetamide

Cat. No.: B2615668
CAS No.: 899980-17-7
M. Wt: 387.414
InChI Key: GMWQCAHNPZUYES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylacetamide is a synthetic small molecule featuring a quinazolinone core substituted with a 2-methyl-4-oxo group, a fluorophenyl ring, and a phenylacetamide side chain. The quinazolinone scaffold is notable for its pharmacological relevance, particularly in kinase inhibition and anticancer research. The fluorine atom at the 2-position of the phenyl ring enhances metabolic stability and bioavailability by reducing oxidative degradation, while the phenylacetamide moiety may contribute to target binding affinity through hydrophobic interactions. This compound’s synthesis likely involves multi-step reactions, including condensation, cyclization, and functional group modifications, as inferred from analogous protocols in the literature .

Properties

IUPAC Name

N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O2/c1-15-25-20-10-6-5-9-18(20)23(29)27(15)17-11-12-19(24)21(14-17)26-22(28)13-16-7-3-2-4-8-16/h2-12,14H,13H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWQCAHNPZUYES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Fluorination: Introduction of the fluorine atom at the 2-position of the phenyl ring can be achieved using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).

    Amidation: The final step involves the coupling of the fluorinated quinazolinone derivative with 2-phenylacetyl chloride under basic conditions to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like sodium methoxide (NaOMe) for nucleophilic substitution.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazolinone derivatives.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Core Heterocycles: The quinazolinone core in the target compound distinguishes it from triazoles, pyrazoles, and thiazolidinones. Quinazolinones are associated with kinase inhibition (e.g., EGFR inhibitors), whereas pyrazoles (e.g., ) and benzothiazoles () are linked to insecticidal and antimicrobial activities . Thione tautomerism in triazole derivatives () enhances chemical versatility but complicates stability compared to the rigid quinazolinone system .

Substituent Effects :

  • Fluorine : The 2-fluoro group in the target compound improves metabolic stability, similar to fluorinated pyrazoles in and fluorophenethyl groups in .
  • Electron-Withdrawing Groups : Trifluoromethyl () and sulfonyl () substituents enhance bioactivity by modulating electron density and binding affinity.

Bioactivity :

  • The phenylpyrazole in demonstrates superior insecticidal activity (LC₅₀ = 14.67 mg·L⁻¹) compared to fipronil, suggesting that electron-deficient aromatic systems (e.g., trifluoromethylsulfinyl) enhance potency .
  • Benzothiazole derivatives () with trifluoromethyl groups are patent-protected, indicating industrial relevance for agrochemicals or therapeutics .

Physicochemical and Spectral Comparisons

  • IR Spectroscopy: The target compound’s quinazolinone C=O stretch (~1680 cm⁻¹) aligns with carbonyl absorptions in triazole derivatives (). However, the absence of S-H bands (~2500–2600 cm⁻¹) in tautomeric triazoles contrasts with thiazolidinones (), which may exhibit N-H stretches .
  • 1H-NMR :
    • The phenylacetamide moiety in the target compound would show characteristic singlet peaks for the methylene group (δ ~3.7 ppm), similar to compound 12g in .

Biological Activity

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylacetamide is a synthetic compound belonging to the quinazolinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following molecular formula and structure:

PropertyValue
Molecular FormulaC23H20F2N2O
Molecular Weight394.42 g/mol
CAS Number941895-13-2

The presence of the fluoro and quinazolinone moieties contributes to its biological activity, enhancing interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in critical cellular processes. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial for cancer cell proliferation.
  • Receptor Binding : It interacts with various receptors that mediate cellular signaling pathways related to inflammation and cancer progression.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Studies have demonstrated that derivatives of quinazolinone compounds, including this one, can inhibit the growth of various cancer cell lines. For instance, it has been shown to exert cytotoxic effects on MCF7 (breast cancer) and A549 (lung cancer) cell lines.
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of this compound against several tumor cell lines. The findings are summarized in the table below:

Cell LineIC50 (µM)Activity Description
MCF712.5Moderate cytotoxicity
A54915.0Moderate cytotoxicity
HepG210.0Significant cytotoxicity

Case Studies

Several case studies have highlighted the efficacy of quinazolinone derivatives in clinical settings:

  • Case Study on MCF7 Cells : A derivative similar to this compound showed an IC50 value of 0.096 µM against EGFR inhibition, indicating strong anticancer potential .
  • Anti-inflammatory Research : In a study investigating inflammatory pathways, compounds within the same class demonstrated significant inhibition of pro-inflammatory cytokines, suggesting a role in managing chronic inflammatory conditions .

Q & A

Q. What are the recommended synthetic routes for N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylacetamide?

The synthesis typically involves multi-step procedures, starting with the preparation of the quinazolinone core. A common approach includes:

  • Step 1 : Condensation of 2-methyl-4-oxoquinazolin-3(4H)-one with a fluorinated aniline derivative under reflux conditions using anhydrous acetone and potassium carbonate as a base .
  • Step 2 : Introduction of the phenylacetamide group via nucleophilic substitution or coupling reactions. For example, reacting 2-chloro-N-phenylacetamide intermediates with the quinazolinone-aniline adduct under reflux in toluene/water mixtures .
  • Purification : Recrystallization from ethanol or flash chromatography (e.g., 50% EtOAc/hexanes) is recommended to achieve >95% purity .

Q. What spectroscopic techniques are critical for confirming the compound’s structure?

Key characterization methods include:

  • FT-IR : To identify functional groups (e.g., C=O stretch at ~1670–1700 cm⁻¹ for the quinazolinone and acetamide moieties) .
  • NMR (¹H and ¹³C) : Confirm regiochemistry and substituent positions. For example, aromatic protons in the fluorophenyl group appear as doublets (J = 8–10 Hz) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., m/z 394.4 for [M+H]⁺) .

Q. What initial biological screenings are recommended for quinazolinone derivatives?

  • Antimicrobial Assays : Disk diffusion or MIC testing against Gram-negative bacteria (e.g., E. coli) and Gram-positive strains .
  • Cytotoxicity Studies : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative activity .
  • Enzyme Inhibition : Kinase or protease inhibition assays, leveraging the quinazolinone scaffold’s affinity for ATP-binding pockets .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the 2-fluoro-5-aminophenyl group?

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of the amine group .
  • Catalysis : Pd-mediated coupling (e.g., Buchwald-Hartwig) for C–N bond formation under inert atmospheres .
  • Temperature Control : Reflux at 80–100°C for 12–18 hours to ensure complete substitution while minimizing side reactions .

Q. How to address solubility challenges during purification?

  • Co-solvent Systems : Use toluene:water (8:2) mixtures for extraction or recrystallization .
  • Derivatization : Temporarily introduce solubilizing groups (e.g., tert-butoxycarbonyl) that can be cleaved post-purification .
  • Chromatography : Reverse-phase HPLC with acetonitrile/water gradients for polar intermediates .

Q. How to resolve discrepancies in biological activity data across studies?

  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1–100 µM) to rule out assay-specific artifacts .
  • Structural Confirmation : Re-analyze batches with conflicting results via XRD or 2D NMR (e.g., NOESY) to confirm stereochemistry .
  • Meta-Analysis : Cross-reference PubChem bioactivity data (e.g., AID 1495) to identify consensus trends .

Q. What computational methods predict the compound’s binding affinity for target proteins?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., EGFR) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and hydration effects .
  • QSAR Modeling : Corrogate substituent effects (e.g., fluoro vs. chloro) on bioactivity using CoMFA or HQSAR .

Q. How to design derivatives to improve pharmacokinetics?

  • LogP Optimization : Introduce hydrophilic groups (e.g., -OH or -NH₂) to reduce LogP from ~3.5 to 2–3, enhancing solubility .
  • Metabolic Stability : Replace labile esters with amides or heterocycles to resist cytochrome P450 degradation .
  • Prodrug Strategies : Mask polar groups (e.g., phosphate esters) for improved oral bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.